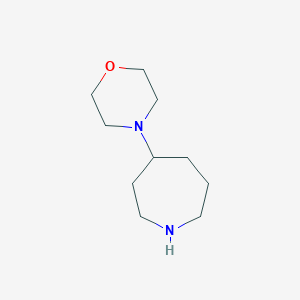

4-(Morpholin-4-yl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTOUPLOWMLMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858453-96-0 | |

| Record name | 4-(morpholin-4-yl)azepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 4-(Morpholin-4-yl)azepane"

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Morpholin-4-yl)azepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of distinct heterocyclic scaffolds within a single molecular entity is a well-established strategy in medicinal chemistry for exploring novel chemical space and unlocking unique pharmacological profiles. The azepane ring, a seven-membered saturated heterocycle, is a structural motif present in various biologically active compounds, contributing to their unique three-dimensional conformations and receptor interactions.[1][2] Similarly, the morpholine moiety is a privileged structure in drug discovery, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[3][4][5] The target molecule, this compound, integrates these two valuable pharmacophores, presenting a compelling scaffold for investigation in various therapeutic areas, including neuroscience and oncology.[6][7]

This technical guide provides a comprehensive, field-proven framework for the synthesis and characterization of this compound. While direct literature for this specific molecule is limited[8], the proposed methodologies are grounded in robust, well-established chemical transformations and analytical techniques, offering a reliable pathway for its preparation and validation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound identifies the C-N bond between the azepane ring and the morpholine nitrogen as the most strategic disconnection. This bond can be formed through two primary and highly reliable methods: reductive amination or direct N-alkylation.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on the reductive amination pathway (Path A) due to its operational simplicity, high efficiency, and the commercial availability of the starting materials. This method involves the reaction of a ketone (azepan-4-one) with a secondary amine (morpholine) in the presence of a reducing agent to form the target tertiary amine.

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis is a two-step process commencing with commercially available N-Boc-azepan-4-one. The tert-butyloxycarbonyl (Boc) protecting group is utilized to prevent self-condensation of the azepane and to ensure selective reaction at the ketone. The final step involves the removal of the Boc group under acidic conditions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This step employs reductive amination, a robust method for C-N bond formation.[9][10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice as it is mild, selective for the iminium ion intermediate, and does not reduce the starting ketone.[11]

Procedure:

-

To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add morpholine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Step 2: Synthesis of this compound (Final Product)

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).[11]

Procedure:

-

Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in water and basify to pH >10 with 2 M NaOH.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Characterization and Data Analysis

A comprehensive characterization workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.

Caption: Characterization workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected physicochemical and spectroscopic data for the final product.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol |

| Monoisotopic Mass | 184.1576 g/mol [8] |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65-3.75 (t, 4H, -O-CH₂-), 2.60-2.80 (m, 4H, azepane N-CH₂), 2.40-2.60 (m, 4H, morpholine N-CH₂), 1.50-1.90 (m, 5H, azepane ring protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 67.0 (-O-CH₂), 55.0 (azepane C4), 52.0 (azepane N-CH₂), 49.0 (morpholine N-CH₂), 30.0, 28.0 (azepane ring carbons) |

| Mass Spec (ESI+) | m/z 185.16 [M+H]⁺[8] |

| FT-IR (neat, cm⁻¹) | 2920-2950 (C-H stretch), 1115 (C-O-C stretch) |

High-Performance Liquid Chromatography (HPLC)

Due to the basic nature of the tertiary amine, purification and analysis by standard silica gel chromatography can be challenging.[11] Reversed-phase HPLC is a powerful technique for assessing the purity of such compounds.[12]

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Conclusion

This technical guide outlines a robust and reproducible strategy for the synthesis and comprehensive characterization of this compound. The proposed two-step synthesis, centered around a reliable reductive amination reaction, provides an efficient route to this novel heterocyclic scaffold. The detailed protocols for synthesis and characterization, including expected data and analytical conditions, furnish researchers in organic synthesis and medicinal chemistry with a solid foundation to access this compound for further biological evaluation and as a building block for the development of new chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Burland, P. A., Osborn, H. M. I., & Turkson, A. (2011). Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. Bioorganic & Medicinal Chemistry, 19(18), 5679–5692. [Link]

-

Lill, M. A., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 45(24), 5279-5289. [Link]

-

Shaveta, et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S4), 2219-2244. [Link]

-

ResearchGate. (2024). Intramolecular reductive aminations for the formation of azepanes. Retrieved from [Link]

-

ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]

-

Kadyrov, R., & Tok, O. L. (2021). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Synthesis, 53(19), 3573-3577. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1983). Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion. J. Chem. Soc., Perkin Trans. 1, 2577-2583. [Link]

-

ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

Chen, X., et al. (2010). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 101(1), 163-171. [Link]

-

ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]

-

ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. Retrieved from [Link]

-

ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(18), 4238. [Link]

-

PubMed. (2007). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 50(26), 6565-6576. [Link]

-

European Journal of Chemistry. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. [Link]

-

PubMed. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5459-5470. [Link]

-

PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 810860. [Link]

-

ResearchGate. (2022). First kilogram-scale synthesis of diazepane core of MK-4305. Retrieved from [Link]

-

PubChem. (n.d.). Azepane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 27(1), 1-13. [Link]

Sources

- 1. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One moment, please... [sciencescholar.us]

- 5. researchgate.net [researchgate.net]

- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-(Morpholin-4-yl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel heterocyclic compound, 4-(Morpholin-4-yl)azepane. In the landscape of drug discovery, a thorough understanding of a molecule's physicochemical characteristics is a critical determinant of its ultimate success as a therapeutic agent.[1][2][3][4] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly impacting its bioavailability, efficacy, and safety profile.[5] Due to the limited availability of direct experimental data for this compound in public databases, this document focuses on a detailed theoretical analysis based on its constituent functional groups—the azepane and morpholine rings. This guide presents predicted values for key physicochemical parameters, including pKa, logP, and aqueous solubility. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, providing a robust framework for researchers aiming to synthesize and characterize this and similar molecules. The integration of the morpholine and azepane scaffolds suggests potential for novel biological activities, making this analysis a valuable resource for its exploration in medicinal chemistry.[6][7]

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] Properties such as lipophilicity, solubility, and ionization state (pKa) are not merely abstract chemical descriptors; they are fundamental drivers of a molecule's behavior within complex biological systems.[4][5] An optimal balance of these characteristics is essential for a drug to effectively reach its target, exert its therapeutic effect, and be safely eliminated from the body.[2]

The morpholine ring is a well-established pharmacophore in medicinal chemistry, frequently incorporated to enhance the aqueous solubility and metabolic stability of drug candidates.[6] The azepane moiety, a seven-membered saturated nitrogen-containing ring, is a key structural feature in numerous approved drugs and natural products, contributing to their unique three-dimensional conformations and receptor interactions.[8][9][10] The compound this compound merges these two significant heterocyclic systems, presenting a novel scaffold with intriguing potential for drug development. This guide aims to provide a foundational understanding of its likely physicochemical profile, thereby enabling a more informed approach to its synthesis, characterization, and biological evaluation.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound consists of a morpholine ring attached via its nitrogen atom to the 4-position of an azepane ring.

Chemical Structure:

A 2D representation of this compound.

While experimental data is sparse, its physicochemical properties can be predicted based on its structure and the known properties of its constituent moieties.[6]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale and Significance in Drug Discovery |

| Molecular Formula | C₁₀H₂₀N₂O | Provides the elemental composition. |

| Molecular Weight | 184.28 g/mol | Influences diffusion and transport across biological membranes. A lower molecular weight is generally favored for oral bioavailability (as per Lipinski's Rule of Five).[11] |

| pKa | 8.0 - 9.0 | The basicity will be primarily influenced by the azepane nitrogen. The morpholine nitrogen's basicity is significantly lower. The pKa dictates the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |

| logP | 0.4[12] | The octanol-water partition coefficient (logP) is a measure of lipophilicity.[13] A predicted value of 0.4 suggests the compound is relatively hydrophilic, which could contribute to good aqueous solubility but may present challenges for passive diffusion across lipid membranes.[14] |

| Aqueous Solubility | High | The presence of two nitrogen atoms and an oxygen atom, capable of acting as hydrogen bond acceptors, along with a relatively low predicted logP, suggests good solubility in water.[6] Good aqueous solubility is crucial for drug formulation and absorption.[15][16] |

| Polar Surface Area (PSA) | ~21.3 Ų | Estimated based on similar structures. PSA is a key descriptor for predicting drug transport properties, including blood-brain barrier penetration. |

Note: The predicted values are generated from computational algorithms and should be confirmed by experimental data.[17]

Experimental Determination of Physicochemical Properties

To move beyond computational predictions, rigorous experimental characterization is essential. The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Determination of pKa (Acid Dissociation Constant)

The pKa value(s) of a compound are critical as they determine the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and target engagement.[4] For this compound, a basic compound, we are interested in the pKa of its conjugate acid.

This is a highly accurate and widely used method for pKa determination.[18][19][20]

Principle: A solution of the compound is titrated with a standard acid or base, and the change in pH is monitored using a pH electrode.[19] The pKa is determined from the inflection point of the resulting titration curve.[18][21]

Experimental Protocol:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a final concentration of approximately 1-10 mM.[21]

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[21]

-

Titration Setup: Place the analyte solution in a thermostatted vessel and purge with nitrogen to exclude atmospheric carbon dioxide.[21]

-

Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments.[21]

-

Data Acquisition: Record the pH value after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[21]

Causality Behind Experimental Choices: The use of a nitrogen purge is critical to prevent the dissolution of atmospheric CO₂, which would react with the basic analyte and introduce error into the titration. Maintaining a constant temperature is important as pKa is temperature-dependent.

This method is useful for compounds that possess a chromophore and whose UV-Vis spectrum changes with ionization state.[19]

Principle: The absorbance of the compound is measured at a fixed wavelength across a range of pH values. The resulting sigmoidal plot of absorbance versus pH can be used to determine the pKa.

Experimental Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range that brackets the expected pKa of the analyte.

-

Preparation of Analyte Solutions: Prepare solutions of this compound at a constant concentration in each of the buffer solutions.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the ionized and non-ionized forms is maximal) against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Self-Validating System: The consistency of the isosbestic points across the spectra provides an internal validation of the two-state (protonated and deprotonated) equilibrium.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is the primary measure of a compound's lipophilicity and is a key predictor of its absorption and distribution characteristics.[11][13]

This is the "gold standard" method for logP determination due to its direct measurement of partitioning.[22]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[13]

Experimental Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.

-

Equilibration: Agitate the mixture for a sufficient period to allow for equilibrium to be reached (e.g., 24 hours).[17]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[17]

-

Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[17]

Causality Behind Experimental Choices: Pre-saturation of the solvents is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution. Centrifugation is essential to prevent the formation of micro-emulsions that would lead to inaccurate concentration measurements.

This is a faster, indirect method for estimating logP.[13][22]

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standards with known logP values.

Experimental Protocol:

-

Calibration: Inject a series of standard compounds with known logP values onto the RP-HPLC system and record their retention times.

-

Analysis of Analyte: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.

-

Calculation: Plot the known logP values of the standards against their retention times to generate a calibration curve. Use the retention time of this compound to interpolate its logP from the calibration curve.

Trustworthiness: The accuracy of this method is highly dependent on the structural similarity between the analyte and the standard compounds used for calibration.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences drug absorption and formulation.[15][16]

This method determines the equilibrium solubility and is considered the benchmark for solubility measurements.[16][23][24]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a specific temperature. The concentration of the dissolved compound in the saturated solution is then determined.[23]

Experimental Protocol:

-

Equilibration: Add an excess of solid this compound to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Agitation: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[24]

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. The choice of buffer and pH is critical, especially for ionizable compounds, as solubility is pH-dependent.[15]

This high-throughput method is often used in early drug discovery for rapid screening.[15][24]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed (measured by an increase in turbidity) is taken as the kinetic solubility.[24]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add small aliquots of each dilution to an aqueous buffer in a microplate.

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[24]

-

Determination of Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank.

Trustworthiness: While rapid, this method can sometimes overestimate solubility as it may lead to the formation of supersaturated solutions.[23] It is a valuable tool for ranking compounds but should be followed up with thermodynamic solubility measurements for lead candidates.[24]

Visualization of Experimental Workflows

Workflow for pKa Determination by Potentiometric Titration

Workflow for pKa Determination by Potentiometric Titration.

Workflow for logP Determination by Shake-Flask Method

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azepane - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]

- 13. acdlabs.com [acdlabs.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. scispace.com [scispace.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. researchgate.net [researchgate.net]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 24. creative-bioarray.com [creative-bioarray.com]

A Predictive Framework for Elucidating the Mechanism of Action of 4-(Morpholin-4-yl)azepane

Whitepaper | January 2026

Abstract

4-(Morpholin-4-yl)azepane is a novel chemical entity with a hitherto uncharacterized mechanism of action (MoA). This technical guide presents a predictive and investigative framework for its comprehensive pharmacological profiling. By dissecting the molecule into its core scaffolds—the morpholine and azepane rings—we can draw parallels to existing pharmacologically active compounds to generate high-probability therapeutic target hypotheses. The morpholine moiety is a privileged structure in medicinal chemistry, often associated with activity at aminergic G-protein coupled receptors (GPCRs), while the azepane scaffold is present in a range of centrally-acting agents.[1][2][3][4] This guide outlines a systematic, multi-phase experimental workflow, beginning with in silico analysis and broad panel screening, followed by targeted in vitro functional assays and cellular signaling analysis, to rigorously test these hypotheses and elucidate the MoA. The protocols and strategies detailed herein are designed to provide a self-validating and efficient pathway from target prediction to MoA confirmation for novel compounds like this compound.

Part 1: Structural Analysis and Physicochemical Prediction

The foundational step in characterizing a novel compound is a thorough analysis of its chemical structure and predicted physicochemical properties. This compound is comprised of a saturated seven-membered azepane ring substituted at the 4-position with a morpholine ring.

Structural Scaffolds:

-

Morpholine: A heterocyclic amine widely used in medicinal chemistry. Its inclusion in drug candidates can improve pharmacokinetic properties and confer affinity for a range of molecular targets.[1][2][4] Many morpholine-containing drugs exhibit activity at central nervous system (CNS) targets, including dopamine, serotonin, and opioid receptors.[3][4]

-

Azepane: A seven-membered saturated heterocycle. This scaffold is found in various CNS-active compounds and can influence receptor binding and selectivity.

Physicochemical Properties and Druglikeness: To predict the potential for oral bioavailability and CNS penetration, we can assess the compound against Lipinski's Rule of Five.[5][6][7][8][9]

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | ~184.28 g/mol | < 500 Daltons | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (N and O atoms) | ≤ 10 | Yes |

| Calculated LogP | ~1.5 - 2.0 | < 5 | Yes |

Note: Predicted values are estimates and require experimental verification.

The compound's full compliance with Lipinski's rules suggests a high likelihood of good oral absorption and membrane permeability.[5][6][7][8] The low molecular weight and moderate lipophilicity also suggest potential for blood-brain barrier penetration, making CNS targets a primary area of investigation.

Part 2: Target Prediction via In Silico and Analog-Based Approaches

Given the structural alerts from the morpholine and azepane moieties, we can hypothesize a primary interaction with monoamine GPCRs. The morpholine ring is a common feature in ligands targeting dopamine D2, serotonin 5-HT2A, and various opioid receptors.[3][4]

Hypothesized Target Classes:

-

Dopaminergic Receptors (e.g., D2, D3): The overall structure bears some resemblance to atypical antipsychotics.

-

Serotonergic Receptors (e.g., 5-HT2A, 5-HT1A): Many psychoactive compounds feature morpholine-like structures.

-

Opioid Receptors (e.g., mu, kappa, delta): Certain opioid analgesics incorporate a morpholine ring system.[3]

Workflow for In Silico Target Prediction

In silico methods provide a cost-effective first pass to refine these hypotheses before committing to resource-intensive wet lab experiments.[10][11][12][13][14][15][16][17][18]

Caption: In silico workflow for target hypothesis generation.

Protocol 1: In Silico Target Prediction

-

Ligand-Based Screening: Utilize chemical similarity search algorithms (e.g., Tanimoto coefficient) against databases like ChEMBL to find known compounds with similar structures.[19] The identified analogs' known biological activities can infer potential targets for this compound.[10]

-

Structure-Based Screening: a. Obtain 3D crystal structures of hypothesized targets (e.g., Dopamine D2, Serotonin 5-HT2A, Mu-Opioid receptors) from the Protein Data Bank (PDB).[13] b. If experimental structures are unavailable, generate high-quality homology models.[12] c. Perform molecular docking simulations to predict the binding affinity and pose of the compound within the receptor's binding pocket.[11][15]

-

Analysis: Synthesize the results from both approaches to create a ranked list of the most probable biological targets for experimental validation.

Part 3: Experimental Workflow for MoA Deconvolution

A phased, hierarchical approach is essential for efficiently characterizing a novel compound. This workflow proceeds from broad, unbiased screening to highly specific, hypothesis-driven assays.

Caption: Phased experimental workflow for MoA determination.

Phase I: Broad Target Screening

The most unbiased starting point is to screen the compound against a large panel of known biological targets. Commercial services like the Eurofins SafetyScreen 44 panel provide an efficient way to test for binding against a wide array of GPCRs, ion channels, and transporters.

Protocol 2: Radioligand Binding Panel Screen

-

Objective: To identify initial, high-affinity binding interactions.

-

Method: A competitive radioligand binding assay is used.[20][21][22][23] The test compound is incubated at a fixed concentration (typically 1-10 µM) with a membrane preparation expressing the target receptor and a specific radioligand.

-

Procedure: a. Prepare membrane homogenates from cells expressing the target receptors.[24] b. Incubate membranes, radioligand, and the test compound until equilibrium is reached.[20][24] c. Separate bound from free radioligand via rapid vacuum filtration onto glass fiber filters.[24] d. Quantify the radioactivity trapped on the filters using a scintillation counter.[24]

-

Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a "hit" for further investigation.

Phase II: Hit Confirmation and Functional Characterization

Any hits identified in Phase I must be validated and their functional activity determined (i.e., are they an agonist, antagonist, or inverse agonist?).

Protocol 3: Concentration-Response Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for the validated target(s).

-

Method: A competitive radioligand binding assay is performed with a range of concentrations of the unlabeled test compound.[20][22]

-

Data Analysis: The data are plotted to generate a concentration-response curve, from which the IC50 (concentration that inhibits 50% of specific binding) is calculated. The Ki is then derived using the Cheng-Prusoff equation.

Protocol 4: Functional Assays (Example: GPCRs) The choice of functional assay depends on the G-protein coupling of the target receptor.

-

For Gi/Gs-Coupled Receptors (e.g., Dopamine D2, Opioid): cAMP Assay a. Objective: To measure the inhibition (Gi) or stimulation (Gs) of adenylyl cyclase activity.[25] b. Method: Use a cell line expressing the target receptor. Treat cells with the test compound across a range of concentrations. c. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA). d. Data Analysis: Plot cAMP levels against compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

-

For Gq-Coupled Receptors (e.g., Serotonin 5-HT2A): Calcium Flux Assay a. Objective: To measure the mobilization of intracellular calcium following receptor activation.[26] b. Method: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4). c. Measure baseline fluorescence, then add the test compound and monitor the change in fluorescence over time using a plate reader. d. Data Analysis: Plot the peak fluorescence response against compound concentration to determine the EC50.

Phase III: Cellular Signaling Pathway Analysis

Once functional activity is confirmed, the next step is to investigate the downstream signaling cascades. This provides a deeper understanding of the cellular response to the compound.

Protocol 5: Western Blot for Downstream Kinase Activation

-

Objective: To measure the phosphorylation state of key signaling proteins, such as ERK (MAPK) and Akt, which are common nodes for many GPCR signaling pathways.[27][28][29][30][31]

-

Method: a. Culture an appropriate cell line (e.g., HEK293 cells expressing the target receptor). b. Treat cells with the compound for various time points (e.g., 5, 15, 30 minutes). c. Lyse the cells and separate proteins by SDS-PAGE. d. Transfer proteins to a nitrocellulose or PVDF membrane.[30] e. Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK) and for the total amount of the kinase as a loading control.[29][32] f. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[29]

-

Data Analysis: Quantify band intensities using densitometry. Express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.[33]

Part 4: Data Interpretation and Hypothetical Pathway Visualization

The culmination of this workflow is the synthesis of all data to construct a coherent MoA. For example, let's hypothesize that the screening process revealed this compound to be a potent agonist of the Dopamine D2 receptor.

Hypothetical Data Summary:

| Assay | Target | Result Type | Value | Interpretation |

| Radioligand Panel | Dopamine D2 Receptor | % Inhibition @ 10µM | 95% | Potent binder |

| Concentration-Response | Dopamine D2 Receptor | Binding Affinity (Ki) | 50 nM | High-affinity interaction |

| Functional Assay | cAMP Accumulation | Agonist Potency (EC50) | 150 nM | Functional agonist at D2R |

| Western Blot | pERK1/2 Levels | Fold Change vs. Control | 5-fold increase | D2R activation leads to MAPK pathway engagement |

Based on this hypothetical data, we can visualize the predicted signaling pathway. The dopamine D2 receptor is a Gi-coupled GPCR.[34] Its activation leads to the inhibition of adenylyl cyclase, decreasing cAMP levels, and can also trigger G protein-independent signaling through β-arrestin, which can scaffold kinases like those in the MAPK/ERK pathway.[28][35]

Caption: Hypothetical D2R agonist signaling pathway.

Conclusion

References

-

Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

-

Molecular basis of opioid receptor signaling. Cell. [Link]

-

Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

-

Lipinski's rule of five. Grokipedia. [Link]

-

Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics | Oxford Academic. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

-

Opioid receptors signaling network. PMC - PubMed Central. [Link]

-

COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. Frontier in Medical and Health Research. [Link]

-

(PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

-

5-HT2A receptor. Wikipedia. [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC - PubMed Central. [Link]

-

Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

-

The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

-

Opioid Signaling Pathway. QIAGEN GeneGlobe. [Link]

-

APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

-

A Review on Applications of Computational Methods in Drug Screening and Design. PMC - PubMed Central. [Link]

-

Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC - PubMed Central. [Link]

-

Computational chemistry evaluation strategies in early-stage drug discovery. American Chemical Society. [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC - PubMed Central. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]

-

Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

-

Radioligand binding methods: practical guide and tips. PubMed. [Link]

-

In Silico Target Prediction. Creative Biolabs. [Link]

-

New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]

-

In silico methods for drug-target interaction prediction. PubMed. [Link]

-

Signaling pathways used by opioid receptors. Opioid receptors signal... ResearchGate. [Link]

-

In silico prediction of chemical mechanism of action via an improved network‐based inference method. PMC - NIH. [Link]

-

Predicting cancer drug mechanisms of action using molecular network signatures. PMC. [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]

-

Dopamine receptor. Wikipedia. [Link]

-

Dopamine receptor D2. Wikipedia. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

-

Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

-

(PDF) In silico methods for drug-target interaction prediction. ResearchGate. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Radioligand binding methods: practical guide and tips. Semantic Scholar. [Link]

-

Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. [Link]

-

(PDF) The detection of MAPK signaling. ResearchGate. [Link]

-

Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fmhr.net [fmhr.net]

- 12. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. neuroquantology.com [neuroquantology.com]

- 15. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 17. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scite.ai [scite.ai]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 28. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 35. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 36. academic.oup.com [academic.oup.com]

- 37. researchgate.net [researchgate.net]

- 38. Predicting cancer drug mechanisms of action using molecular network signatures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Morpholin-4-yl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for the novel heterocyclic compound, 4-(Morpholin-4-yl)azepane. In the absence of extensive empirical data in publicly accessible databases, this document leverages predictive models and foundational spectroscopic principles to offer a detailed theoretical characterization.[1] This guide will cover the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the predicted spectral features. The methodologies for data acquisition and interpretation are detailed to provide a framework for the empirical validation of this compound. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this compound and related N-substituted heterocyclic compounds in medicinal chemistry and drug discovery.

Introduction: The Structural and Pharmaceutical Significance of this compound

This compound is a unique molecule that incorporates two pharmacologically significant saturated heterocyclic scaffolds: a morpholine ring and an azepane ring. The morpholine moiety is a common feature in many approved drugs, often introduced to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2] The azepane ring, a seven-membered nitrogen-containing heterocycle, provides a flexible yet constrained three-dimensional scaffold that can effectively present substituents for interaction with biological targets.[3][4] The combination of these two rings in this compound suggests a promising candidate for exploring new chemical space in drug discovery programs.

Accurate structural elucidation through spectroscopic methods is a cornerstone of modern chemical research. This guide provides a predictive blueprint for the NMR, IR, and MS spectra of this compound, offering a critical reference for its unambiguous identification and characterization.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of experimental spectroscopic data for this compound, the following sections present predicted data based on established principles of spectroscopy and computational models.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the azepane and morpholine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the conformational flexibility of the seven-membered ring.

Anticipated ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.70 | t | 4H | H-3', H-5' (Morpholine) | Protons adjacent to the oxygen atom in the morpholine ring are deshielded. |

| ~ 2.80 - 2.60 | m | 4H | H-2, H-7 (Azepane) | Protons alpha to the nitrogen in the azepane ring. |

| ~ 2.55 - 2.40 | m | 5H | H-2', H-6' (Morpholine), H-4 (Azepane) | Protons on the morpholine ring adjacent to the nitrogen and the methine proton on the azepane ring at the point of substitution. |

| ~ 1.90 - 1.70 | m | 4H | H-3, H-6 (Azepane) | Methylene protons on the azepane ring. |

| ~ 1.60 - 1.45 | m | 4H | H-4, H-5 (Azepane) | Methylene protons on the azepane ring. |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Anticipated ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 67.5 | C-3', C-5' (Morpholine) | Carbons adjacent to the oxygen atom in the morpholine ring. |

| ~ 60.0 | C-4 (Azepane) | The substituted carbon on the azepane ring, shifted downfield by the adjacent nitrogen. |

| ~ 51.0 | C-2', C-6' (Morpholine) | Carbons adjacent to the nitrogen in the morpholine ring. |

| ~ 48.0 | C-2, C-7 (Azepane) | Carbons alpha to the nitrogen in the azepane ring. |

| ~ 30.0 | C-3, C-6 (Azepane) | Methylene carbons on the azepane ring. |

| ~ 28.0 | C-4, C-5 (Azepane) | Methylene carbons on the azepane ring. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Anticipated IR Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 2950 - 2800 | Strong | C-H stretching | Aliphatic C-H bonds in the azepane and morpholine rings. |

| 1470 - 1440 | Medium | C-H bending | Methylene scissoring vibrations. |

| 1120 - 1080 | Strong | C-O-C stretching | The prominent ether linkage in the morpholine ring. |

| 1150 - 1050 | Medium | C-N stretching | Aliphatic amine C-N bonds in both rings. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

| m/z (mass-to-charge ratio) | Adduct | Predicted Value (Da) |

| 185.1648 | [M+H]⁺ | 185.16484 |

| 207.1468 | [M+Na]⁺ | 207.14678 |

| 223.1207 | [M+K]⁺ | 223.12072 |

Data predicted by computational models available on PubChem.[1]

Experimental Protocol for Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it onto an LC column for separation prior to MS analysis. Acquire data in positive ion mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizing the Molecular Structure and Spectroscopic Correlation

The following diagrams illustrate the structure of this compound and the logical workflow for its characterization.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide has presented a detailed, albeit theoretical, spectroscopic profile of this compound. The predicted NMR, IR, and MS data provide a solid foundation for the empirical characterization of this compound. The provided experimental protocols offer standardized methodologies for obtaining high-quality spectroscopic data. As a molecule combining two pharmacologically relevant scaffolds, this compound represents an interesting target for further investigation in medicinal chemistry. The information contained within this guide is intended to facilitate such research by providing a clear and comprehensive reference for its structural identification.

References

- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 4-(Azepan-2-ylmethyl)morpholine.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Technical Guide: Synthesis of 4-(Azepan-2-ylmethyl)morpholine.

- BenchChem. (2025). Retrosynthetic Analysis of 4-(Azepan-2-ylmethyl)morpholine: A Technical Guide.

-

Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Retrieved from [Link]

- The Chemical Properties and Applications of Azepane. (n.d.).

- Azepines. (n.d.). In Comprehensive Organic Chemistry II.

-

PubChem. (n.d.). Azepane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Azepan-2-ylmethyl)morpholine.

-

Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from [Link]

-

PubMed. (2016). Spectroscopic Evidence for the Two C-H-Cleaving Intermediates of Aspergillus nidulans Isopenicillin N Synthase. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of 4-(Morpholin-4-yl)azepane

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of the novel heterocyclic compound, 4-(Morpholin-4-yl)azepane. As a molecule incorporating both the pharmacophorically significant morpholine and azepane rings, understanding its physicochemical properties is paramount for any progression in drug development.[1][2][3] The morpholine moiety is frequently utilized in medicinal chemistry to enhance aqueous solubility and metabolic stability, while the seven-membered azepane ring is a structural motif present in numerous biologically active compounds.[2][4][5] This document outlines the foundational principles and detailed experimental protocols for kinetic and thermodynamic solubility assessment, as well as a comprehensive stability evaluation under forced degradation conditions. The methodologies described are grounded in industry-standard practices and are designed to provide robust, reproducible data essential for formulation development, pharmacokinetic profiling, and regulatory submissions.

Introduction: The Rationale for Characterization

Before any meaningful biological evaluation can occur, a thorough understanding of the compound's solubility and stability is critical. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential drug product. This guide, therefore, serves as a foundational resource, detailing the necessary studies to build a comprehensive physicochemical profile of this compound.

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide a valuable starting point for the characterization of this compound. These predictions, based on its chemical structure, help to inform the design of initial experiments.

| Property | Predicted Value | Rationale and Implication |

| Molecular Weight | 184.28 g/mol | A relatively small molecule, which is often favorable for good absorption characteristics. |

| logP | ~0.4 | The predicted octanol-water partition coefficient suggests that the compound is relatively hydrophilic, which may indicate good aqueous solubility.[6] |

| pKa | 7.5 - 9.0 | The basicity will be influenced by both the morpholine and azepane nitrogen atoms. The pKa will be a critical determinant of solubility at different pH values. |

| Aqueous Solubility | High | The presence of two nitrogen atoms and an oxygen atom, all capable of hydrogen bonding, suggests that good water solubility is likely.[5] |

Note: These values are computationally predicted and require experimental verification.

Aqueous Solubility Assessment: A Multi-Faceted Approach

A comprehensive understanding of solubility requires more than a single-point measurement. It involves differentiating between kinetic and thermodynamic solubility and assessing the impact of pH.

The "Why": Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility is a measure of how quickly a compound dissolves from a solid form, typically from a DMSO stock solution added to an aqueous buffer. It is a high-throughput screening method that identifies compounds prone to precipitation under assay conditions.

-

Thermodynamic Solubility represents the true equilibrium solubility of a compound in a given solvent system. This is a more time- and resource-intensive measurement but provides the definitive solubility value, which is crucial for formulation development.

Experimental Workflow for Solubility Assessment

The following diagram illustrates the logical flow for a comprehensive solubility assessment of this compound.

Caption: Logical workflow for the solubility assessment of a novel compound.

Detailed Experimental Protocols

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: To a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.

-

Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS, resulting in a final concentration of 100 µM.

-

Incubation: Shake the plate for 2 hours at room temperature.

-

Measurement: Measure the turbidity of each well using a nephelometer. A significant increase in nephelometry units compared to a vehicle control indicates precipitation.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at various pH values (e.g., pH 2, 4.5, 6.8, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

Calculation: The concentration of the compound in the supernatant represents the thermodynamic solubility at that specific pH.

Chemical Stability Assessment: Probing for Weaknesses

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and pathways of a drug substance. This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

The Rationale Behind Stress Conditions

The choice of stress conditions is designed to mimic the potential environmental challenges a drug substance might encounter during its lifecycle. These typically include:

-

Acidic and Basic Hydrolysis: To assess susceptibility to degradation in different pH environments.

-

Oxidation: To determine the impact of oxidative stress.

-

Photostability: To evaluate the effect of light exposure.

-

Thermal Stress: To understand the impact of elevated temperatures.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for a comprehensive forced degradation study.

Detailed Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Thermal Stress: Store the solid compound at 60°C.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Quenching: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Data Reporting: Report the percentage of the parent compound remaining and the formation of any degradation products as a percentage of the total peak area.

Data Interpretation and Reporting

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Summary of Solubility Data for this compound

| Assay Type | Condition | Solubility (µg/mL) | Classification |

| Kinetic | pH 7.4 PBS | [Insert Experimental Value] | e.g., High, Medium, Low |

| Thermodynamic | pH 2.0 | [Insert Experimental Value] | e.g., Freely Soluble |

| Thermodynamic | pH 7.4 | [Insert Experimental Value] | e.g., Soluble |

| Thermodynamic | pH 9.0 | [Insert Experimental Value] | e.g., Sparingly Soluble |

Table 2: Summary of Forced Degradation Study for this compound

| Stress Condition | Duration (hrs) | % Parent Remaining | % Major Degradant 1 | % Major Degradant 2 |

| 0.1 M HCl, 60°C | 48 | [Insert Value] | [Insert Value] | [Insert Value] |

| 0.1 M NaOH, 60°C | 48 | [Insert Value] | [Insert Value] | [Insert Value] |

| 3% H₂O₂, RT | 48 | [Insert Value] | [Insert Value] | [Insert Value] |

| Photostability | [ICH Q1B] | [Insert Value] | [Insert Value] | [Insert Value] |

| Thermal, 60°C | 48 | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion: Building a Foundation for Success

The systematic study of solubility and stability as outlined in this guide is an indispensable step in the early-phase development of this compound. The data generated from these experiments will provide a clear understanding of the compound's physicochemical liabilities and will guide formulation strategies to ensure optimal delivery and performance. A robust characterization of these core properties is the bedrock upon which all subsequent preclinical and clinical development is built.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

-

Wikipedia. (n.d.). Azepane. Retrieved from [Link]

-

EDP Sciences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

PharmaCompass. (n.d.). Azepane. Retrieved from [Link]

-

PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

-

PubMed. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azepane - Wikipedia [en.wikipedia.org]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

Novel Heterocyclic Compounds for Drug Discovery: From Rational Design to Therapeutic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Heterocyclic chemistry is the cornerstone of modern medicinal chemistry.[1] These cyclic compounds, containing at least one heteroatom, form the structural core of a vast majority of biologically active molecules and FDA-approved drugs.[2][3][4][5] Their prevalence stems from their remarkable structural diversity and their ability to engage in a wide array of interactions with biological targets like enzymes and receptors.[1][6] As we face growing challenges such as antibiotic resistance and complex diseases, the need for novel heterocyclic scaffolds has never been more critical. This guide, intended for drug discovery professionals, moves beyond a simple overview to provide a deeper understanding of the strategic design, synthesis, and evaluation of the next generation of heterocyclic drug candidates. It emphasizes the causality behind experimental choices and integrates modern computational and screening methodologies to present a holistic view of the discovery pipeline.

The Privileged Status of Heterocyclic Scaffolds in Medicine

Heterocyclic compounds are considered "privileged structures" in medicinal chemistry due to their proven success in yielding potent and selective drugs across a multitude of therapeutic areas. Over 85% of all biologically active compounds contain a heterocyclic motif.[3] This success can be attributed to several key factors:

-

Three-Dimensional Complexity: Unlike flat aromatic carbocycles, heterocycles present diverse three-dimensional geometries that allow for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for protein targets.

-

Modulation of Physicochemical Properties: The incorporation of heteroatoms like nitrogen, oxygen, and sulfur allows for fine-tuning of crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.[7] For instance, nitrogen atoms can act as hydrogen bond acceptors or donors, which is critical for target recognition.[6]

-

Bioisosterism: Heterocyclic rings are excellent bioisosteres for other functional groups. For example, a triazole ring can mimic the geometry and electronic properties of an amide bond while offering superior metabolic stability.[8][9]

The vast majority of top-selling pharmaceuticals feature a heterocyclic core, highlighting their indispensable role in addressing human health.[3][7]

Strategic Pillars for the Design of Novel Heterocycles

The creation of novel heterocyclic drugs is a multi-faceted process that integrates computational design with advanced synthetic strategies. This dual approach accelerates the discovery of compounds with optimal biological activity and drug-like properties.

Computational Chemistry: Designing in Silico

Computer-Aided Drug Design (CADD) has become an essential tool for predicting how a molecule will behave before it is ever synthesized, saving significant time and resources.[10][11]

-

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking can be used to predict the binding orientation and affinity of virtual heterocyclic compounds within the target's active site.[10][12] This allows for the rational design of molecules with improved interactions.

-

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the knowledge of existing active molecules. Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping help identify the key structural features required for biological activity.[10][12]

-

Virtual High-Throughput Screening (vHTS): Large digital libraries of virtual heterocyclic compounds can be rapidly screened against a target protein in silico.[10] This process prioritizes a smaller, more manageable set of compounds for synthesis and biological testing, dramatically increasing the efficiency of hit identification.

The synergy between computational prediction and practical synthesis is a powerful paradigm in modern drug discovery.

Advanced Synthetic Methodologies

The ability to synthesize diverse and complex heterocyclic scaffolds is paramount. Modern synthetic chemistry has moved beyond classical methods to embrace innovative strategies that provide rapid access to novel chemical space.[13][14]

-

Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. MCRs are ideal for rapidly generating large libraries of diverse heterocyclic compounds for screening.[1]

-

C-H Activation/Functionalization: This cutting-edge technique allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. C-H activation provides novel pathways to functionalize heterocyclic cores in ways that were previously difficult or impossible, enabling fine-tuning of structure-activity relationships (SAR).[14]

-

Photoredox Catalysis: Using visible light to drive chemical reactions, photoredox catalysis offers mild and highly selective methods for constructing and modifying complex heterocyclic systems.[14]

These advanced methods are crucial for expanding the accessible chemical space of drug-like heterocyclic compounds.[14]

Key Classes of Heterocycles and Their Therapeutic Significance

The choice of heteroatom profoundly influences the biological and chemical properties of a heterocyclic compound.

Nitrogen-Containing Heterocycles

Nitrogen heterocycles are the most common type found in FDA-approved drugs, present in approximately 60% of unique small-molecule therapeutics.[3] Their prevalence is due to the ability of the nitrogen atom to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[6]